molecular formula C13H19NO B3245721 2-(4-(Piperidin-4-YL)phenyl)ethanol CAS No. 171056-34-1

2-(4-(Piperidin-4-YL)phenyl)ethanol

Cat. No.: B3245721
CAS No.: 171056-34-1
M. Wt: 205.3 g/mol
InChI Key: BHRBYANEPYPBJZ-UHFFFAOYSA-N
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Description

2-(4-(Piperidin-4-YL)phenyl)ethanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-piperidin-4-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-10-7-11-1-3-12(4-2-11)13-5-8-14-9-6-13/h1-4,13-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRBYANEPYPBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8.0 g of 4-(1-benzyl-1,2,5,6-tetrahydropyrid-4-yl)phenethyl alcohol in ethanol (200 ml) was added 15 g of 10% palladium-carbon (moisture content: 50%) and hydrogenation was effected at ordinary temperature under atmospheric pressure for 12 hours. After the completion of the reaction, the palladium-carbon was filtered off and the filtrate was distilled under reduced pressure to thereby give 4.0 g of crude 4-(piperidin-4-yl)phenethyl alcohol as a colorless oily substance. To 4.0 g of this crude product and 3.3 ml of triethylamine dissolved in dichloromethane (30 ml) was added 3.1 ml of benzyl chloroformate at 0° C. and the mixture was reacted at room temperature for 1 hour. After adding water, the reaction mixture was extracted with ethyl acetate, washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with n-hexane/ethyl acetate) to thereby give 4.0 g of the title compound as a yellow oily substance.
Name
4-(1-benzyl-1,2,5,6-tetrahydropyrid-4-yl)phenethyl alcohol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Piperidin-4-YL)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(Piperidin-4-YL)phenyl)ethanol
Reactant of Route 3
2-(4-(Piperidin-4-YL)phenyl)ethanol
Reactant of Route 4
2-(4-(Piperidin-4-YL)phenyl)ethanol
Reactant of Route 5
2-(4-(Piperidin-4-YL)phenyl)ethanol
Reactant of Route 6
2-(4-(Piperidin-4-YL)phenyl)ethanol

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